N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide

Description

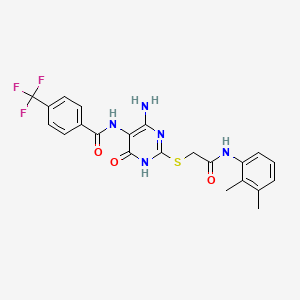

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a pyrimidine-based benzamide derivative characterized by a 1,6-dihydropyrimidin-6-one core. Key structural features include:

- A 4-(trifluoromethyl)benzamide group at position 5 of the pyrimidine ring, contributing to lipophilicity and metabolic stability .

- An amino group at position 4 of the pyrimidine, enabling hydrogen bonding and solubility modulation .

This compound’s synthesis likely involves sequential alkylation, condensation, and coupling reactions, as inferred from analogous benzamide derivatives (e.g., use of α-halogenated ketones for thioether formation and coupling reagents like HATU for amide bonds) .

Properties

IUPAC Name |

N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N5O3S/c1-11-4-3-5-15(12(11)2)27-16(31)10-34-21-29-18(26)17(20(33)30-21)28-19(32)13-6-8-14(9-7-13)22(23,24)25/h3-9H,10H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBGYAIXFZYMEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with various functional groups, including an amino group and a trifluoromethyl group. Its molecular formula is C19H19F3N4O2S, with a molecular weight of approximately 426.44 g/mol. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in tumor growth and inflammation. For instance, it has shown potential as an inhibitor of dihydropyrimidinase, an enzyme linked to pyrimidine metabolism.

- Anticancer Properties : The structural components of the compound indicate potential anticancer activity. Analogous compounds have been studied for their ability to induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Activity : Some derivatives of similar structures have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

Pharmacological Applications

The potential pharmacological applications of this compound include:

- Cancer Therapy : Given its possible anticancer properties, further research could lead to the development of novel cancer therapeutics.

- Anti-inflammatory Agents : Its ability to modulate inflammatory pathways may make it suitable for treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Substituent Effects on Molecular Properties

Key Observations :

- Trifluoromethyl vs. Methoxy/Fluoro Groups : The 4-(trifluoromethyl) group enhances lipophilicity (logP ~3.5) compared to 3,4-dimethoxy (logP ~2.1) or 4-fluoro (logP ~2.8) substituents, favoring blood-brain barrier penetration .

- Phenyl Substitutions : 2,3-Dimethylphenyl in the target compound provides balanced steric hindrance, whereas 3-nitrophenyl () introduces polarity but may increase toxicity .

Heterocyclic Core Modifications

Table 2: Impact of Heterocycle Variation

Key Observations :

- The 1,6-dihydropyrimidin-6-one core in the target compound offers conformational flexibility, whereas rigid thienopyrimidine derivatives () exhibit stronger antimicrobial activity due to planar aromatic systems .

- Triazole-thiones () demonstrate tautomerism-dependent activity, with thione forms showing higher stability and bioactivity .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including condensation of carboxylic acids with amines to form amide bonds and thioether linkages. Critical steps include:

- Use of coupling agents (e.g., dicyclohexyl carbodiimide) for amide bond formation .

- Controlled temperature (40–80°C) and pH (neutral to slightly basic) to minimize side reactions .

- Solvent selection (e.g., dichloromethane or DMF) to enhance solubility and reaction efficiency .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

A combination of techniques is recommended:

- NMR spectroscopy (¹H and ¹³C) to confirm backbone structure and substituent positions .

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .

- HPLC with UV detection to assess purity and monitor degradation products .

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .

Advanced Research Questions

Q. How can contradictions in biological activity data across different assays be resolved?

Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies include:

- Standardizing assay protocols (e.g., consistent ATP levels in kinase assays) .

- Validating results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Investigating structural analogs to identify activity cliffs and refine SAR models .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key considerations for scalability:

- Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

- Solvent optimization (e.g., switching from DMF to acetonitrile for easier removal) .

- Catalytic systems (e.g., Pd/C for hydrogenation steps) to reduce reagent waste .

Q. How can computational methods predict biological targets and mechanisms of action?

Computational workflows include:

- Molecular docking (AutoDock Vina, Schrödinger) to screen against protein databases (e.g., PDB) .

- Molecular dynamics (MD) simulations to assess binding stability over time .

- QSAR models to correlate substituent effects (e.g., trifluoromethyl groups) with activity .

Q. What methodologies assess the compound’s stability under physiological conditions?

Stability studies should involve:

- Forced degradation (acid/base hydrolysis, oxidative stress) followed by HPLC-MS to identify degradation pathways .

- Accelerated stability testing (40°C/75% RH) over 4–8 weeks to simulate long-term storage .

- Plasma stability assays to evaluate metabolic susceptibility in vitro .

Q. How can derivatives be designed to enhance target selectivity or reduce off-target effects?

Strategies include:

- Fragment-based drug design to replace metabolically labile groups (e.g., methyl with cyclopropyl) .

- Bioisosteric replacement (e.g., substituting phenyl with pyridyl rings) to modulate solubility .

- Proteolysis-targeting chimeras (PROTACs) to redirect the compound’s activity toward specific E3 ligases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.